molecular formula C25H22O5 B2805765 7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one CAS No. 858764-77-9

7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one

Cat. No.: B2805765
CAS No.: 858764-77-9
M. Wt: 402.446
InChI Key: HWEJHWFUYHHGEI-UHFFFAOYSA-N
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Description

7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by distinct substituents at positions 3 and 7 of the chromenone core. The molecule features a (2,5-dimethylphenyl)methoxy group at position 7 and a 2-methoxyphenoxy moiety at position 3 (Figure 1).

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O5/c1-16-8-9-17(2)18(12-16)14-28-19-10-11-20-23(13-19)29-15-24(25(20)26)30-22-7-5-4-6-21(22)27-3/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEJHWFUYHHGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromen-4-one derivatives. The reaction is usually carried out under acidic or basic conditions, with catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromen-4-one derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of the target compound with structurally similar analogs from the literature:

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name (Position 7 / Position 3) Molecular Weight Key Substituents Biological Activity/Properties Reference
Target Compound 418.43 g/mol 7: (2,5-Dimethylphenyl)methoxy; 3: 2-Methoxyphenoxy Antimicrobial (hypothesized)
7-(2-(Benzyl(methyl)amino)ethoxy)-3-(4-methoxyphenyl)-4H-chromen-4-one (10) 457.52 g/mol 7: Benzyl(methyl)aminoethoxy; 3: 4-Methoxyphenyl AChE/BuChE inhibition (IC₅₀: 0.89 µM / 2.01 µM)
3-(4-Hydroxyphenyl)-7-(2-(piperidin-1-yl)ethoxy)-4H-chromen-4-one·HBr (14) 458.34 g/mol 7: Piperidinylethoxy; 3: 4-Hydroxyphenyl AChE/BuChE inhibition (IC₅₀: 1.42 µM / 1.74 µM)
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 350.29 g/mol 7: Methoxy; 3: 2-Methoxyphenyl; 2: CF₃ Structural analog; no activity reported
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (I) 324.38 g/mol 7: Methylpropoxy; 3: Unsubstituted Crystal structure stabilized by π-π stacking

Key Observations

Substituent Position and Bioactivity: The target compound’s 2-methoxyphenoxy group at position 3 contrasts with 4-methoxyphenyl (para-substituted) in compound 10 . Piperidinylethoxy or adamantylaminoethoxy groups at position 7 (e.g., compounds 13–15) enhance cholinesterase inhibition due to improved hydrophobic interactions with enzyme active sites . The target’s (2,5-dimethylphenyl)methoxy group may offer similar hydrophobicity but lacks nitrogen-based hydrogen-bonding capability.

Impact of Electron-Withdrawing Groups :

  • The trifluoromethyl group at position 2 in the analog from increases metabolic stability and lipophilicity. However, the target compound lacks such groups, suggesting differences in pharmacokinetic profiles.

Crystallographic Insights: Compound I () exhibits a near-coplanar chromenone core with π-π stacking interactions stabilizing its crystal lattice . While crystallographic data for the target compound is unavailable, its 2-methoxyphenoxy substituent (ortho-methoxy) may introduce torsional strain, reducing coplanarity compared to unsubstituted analogs.

Research Findings and Pharmacological Implications

  • Antimicrobial Potential: Although direct data for the target compound is lacking, chromenone derivatives with aryloxy substituents (e.g., ’s fluorophenyl-triazolylmethoxy analog) show moderate antimicrobial activity against E. coli and S. aureus (MIC: 16–32 µg/mL) . The target’s dimethylphenylmethoxy group may enhance membrane permeability, but its efficacy remains untested.
  • Enzyme Inhibition: Dual AChE/BuChE inhibitors (e.g., compound 10) highlight the importance of basic aminoethyl side chains for targeting catalytic anionic sites .
  • Structural Stability: Compounds with methoxy or hydroxy groups (e.g., –9) often form intramolecular hydrogen bonds, influencing solubility and bioavailability . The target’s methoxyphenoxy group may reduce hydrogen-bonding capacity compared to hydroxylated analogs.

Q & A

Q. What are the optimal synthetic routes for 7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via multi-step protocols, including Pechmann condensation (for the chromenone core) and nucleophilic substitution for methoxy/phenoxy group introduction. Key steps involve:
  • Phenol alkylation : Reacting hydroxyl groups with alkyl halides (e.g., 2,5-dimethylbenzyl chloride) under basic conditions (e.g., K₂CO₃/DMF) .

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while temperature control (60–80°C) minimizes side reactions .

  • Purification : Column chromatography (petroleum ether/ethyl acetate gradients) achieves >95% purity, with yields ranging from 66–75% depending on substituent reactivity .

    • Data Table : Comparison of Reaction Conditions
StepReagents/ConditionsYield (%)Purity (%)Reference
Core Formationβ-ketoester + phenol (H₂SO₄, 80°C)7090
Methoxy Substitution2-Methoxyphenol + K₂CO₃/DMF, 60°C, 12h6892

Q. How is structural characterization performed for this compound, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). The chromenone carbonyl (C=O) appears at δ ~177 ppm in ¹³C NMR .
  • IR : Confirm C=O (1640–1680 cm⁻¹) and ether C-O (1200–1250 cm⁻¹) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 430.142 (calculated for C₂₆H₂₂O₅) .
  • X-ray Crystallography : SHELX software refines crystal structures, with ORTEP-3 visualizing bond angles/distances .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) for this compound?

  • Methodological Answer : Divergent activities arise from substituent-dependent interactions with targets (e.g., COX-2 vs. topoisomerases). To resolve discrepancies:
  • Docking Studies : Use AutoDock Vina to model ligand-receptor binding. For example, the 2-methoxyphenoxy group may stabilize interactions with COX-2’s hydrophobic pocket, explaining anti-inflammatory activity .

  • Cellular Assays : Compare IC₅₀ values across cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to isolate mechanism-specific effects .

    • Data Table : Biological Activity Comparison
StudyTarget PathwayIC₅₀ (µM)Model SystemReference
Anti-inflammatoryCOX-2 inhibition12.3RAW 264.7
AnticancerTopoisomerase II inhibition8.7HeLa

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) influence the compound’s reactivity and pharmacological profile?

  • Methodological Answer :
  • Electron-Donating Groups (e.g., methoxy) : Stabilize the chromenone core via resonance, enhancing metabolic stability but reducing electrophilicity for nucleophilic attacks .
  • Electron-Withdrawing Groups (e.g., nitro) : Increase oxidative stress induction (relevant to anticancer activity) but may reduce solubility .
  • DFT Calculations : Gaussian 09 simulations predict HOMO-LUMO gaps; narrower gaps correlate with higher reactivity in radical scavenging assays .

Q. What methodological challenges arise in crystallizing this compound, and how are they addressed?

  • Methodological Answer :
  • Crystallization Issues : Low solubility in common solvents (e.g., ethanol, acetone) complicates crystal growth.
  • Solutions :
  • Solvent Screening : Use DMSO/water mixtures for slow evaporation .
  • Cryocooling : Flash-cool crystals to 100 K to stabilize lattice interactions .
  • SHELXL Refinement : Apply TWIN/BASF commands to model twinning in low-symmetry space groups (e.g., P2₁/c) .

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